

# An In-depth Technical Guide to the Molecular Geometry of Silicon Tetraiodide (SiI<sub>4</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Silicon tetraiodide*

Cat. No.: *B083131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Silicon tetraiodide** (SiI<sub>4</sub>), also known as tetraiodosilane, is an inorganic compound of significant interest in materials science and microelectronics.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of SiI<sub>4</sub>, including its electronic configuration, hybridization, and three-dimensional structure. It details the experimental and theoretical basis for its tetrahedral geometry, summarizes key quantitative data, and outlines common synthetic protocols.

## Molecular Structure and Geometry

**Silicon tetraiodide** is a molecule with a central silicon atom covalently bonded to four iodine atoms.[3] Its structure is a classic example of tetrahedral geometry, a fundamental concept in molecular architecture.

## Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The molecular geometry of SiI<sub>4</sub> can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central silicon atom has four valence electrons, and each of the four iodine atoms contributes one electron for bonding, resulting in a total of eight valence electrons, or four bonding pairs, around the central atom.[4]

- Central Atom: Silicon (Si)
- Valence Electrons of Si: 4
- Valence Electrons of 4 x I:  $4 \times 1 = 4$
- Total Valence Shell Electron Pairs (VSEP): 4
- Bonding Pairs: 4
- Lone Pairs on Central Atom: 0

According to VSEPR theory, these four electron pairs arrange themselves in a three-dimensional space to minimize repulsion, which results in a tetrahedral electron-domain and molecular geometry.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Hybridization

To form four equivalent single bonds, the central silicon atom undergoes  $sp^3$  hybridization.[\[5\]](#) In its ground state, silicon has an electron configuration of  $3s^23p^2$ . During hybridization, one electron from the 3s orbital is promoted to an empty 3p orbital. The one 3s and three 3p orbitals then mix to form four equivalent  $sp^3$  hybrid orbitals, each containing one unpaired electron.[\[8\]](#) These  $sp^3$  orbitals overlap with the p orbitals of the four iodine atoms to form four sigma ( $\sigma$ ) bonds.[\[5\]](#)

## Bond Angles and Bond Lengths

The symmetrical tetrahedral arrangement of the iodine atoms around the central silicon atom results in I-Si-I bond angles of approximately  $109.5^\circ$ .[\[5\]](#) Experimental data from crystallographic studies have determined the Si-I bond lengths to be  $2.432(5)$  Å.[\[1\]](#)[\[9\]](#) More detailed analysis of the crystal structure reveals slight variations, with one bond length at  $2.45$  Å and three at  $2.46$  Å.[\[10\]](#)

## Polarity

Each individual silicon-iodine (Si-I) bond is polar due to the difference in electronegativity between silicon (1.90) and iodine (2.66).[\[11\]](#) However, the molecule as a whole is nonpolar.[\[12\]](#)

[13] The perfect tetrahedral symmetry causes the dipole moments of the four individual Si-I bonds to cancel each other out, resulting in a net molecular dipole moment of zero.[11][13]

## Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the molecular and crystal structure of  $\text{SiI}_4$ .

| Parameter                | Value              | Reference(s) |
|--------------------------|--------------------|--------------|
| Molecular Formula        | $\text{SiI}_4$     | [1]          |
| Molecular Geometry       | Tetrahedral        | [3][14]      |
| Hybridization            | $\text{sp}^3$      | [5]          |
| I-Si-I Bond Angle        | $\sim 109.5^\circ$ | [5]          |
| Si-I Bond Length         | 2.432(5) Å         | [1][9]       |
| 2.45 Å (x1), 2.46 Å (x3) | [10]               |              |
| Crystal System           | Cubic              | [10][15]     |
| Space Group              | P a -3             | [10][15]     |
| Lattice Constant (a)     | 11.986 Å           | [15]         |

## Experimental Protocols: Synthesis of Silicon Tetraiodide

Several methods for the synthesis of **silicon tetraiodide** have been reported, varying in scale and application.

### Direct Reaction of Silicon with Iodine

A common and large-scale method involves the direct reaction of elemental silicon or silicon carbide with iodine upon heating to approximately 200 °C.[1]

- Protocol:

- A mixture of silicon (or silicon carbide) and iodine is placed in a reaction vessel.
- The mixture is heated to around 200 °C.
- The product,  $\text{SiI}_4$ , is formed as a vapor and can be collected by condensation in a cooler part of the apparatus.
- The reaction is:  $\text{Si} + 2\text{I}_2 \rightarrow \text{SiI}_4$

## Reaction of Silane with Iodine

For more academic or specialized applications,  $\text{SiI}_4$  can be produced by the reaction of silane ( $\text{SiH}_4$ ) with iodine vapor at temperatures between 130-150 °C.[\[1\]](#) This reaction can also yield a series of iodosilanes ( $\text{SiH}_3\text{I}$ ,  $\text{SiH}_2\text{I}_2$ ,  $\text{SiHI}_3$ ).[\[1\]](#)

- Protocol:
  - Silane gas is passed through a reaction tube containing iodine vapor.
  - The reaction zone is maintained at a temperature of 130-150 °C.
  - The products, including  $\text{SiI}_4$  and other iodosilanes, are collected and can be separated by fractional distillation.
  - The reaction is:  $\text{SiH}_4 + 4\text{I}_2 \rightarrow \text{SiI}_4 + 4\text{HI}$

## Scalable Industrial Synthesis

An innovative, scalable approach for high-volume manufacturing has been developed.[\[16\]](#)

- Protocol:
  - A stable, continuous synthesis is carried out in custom-made ovens capable of maintaining temperatures up to 1000°C with high precision ( $\pm 0.1^\circ\text{C}$ ).[\[16\]](#)
  - The process avoids grinding the product, which can lead to hydrolysis and contamination, by producing granules instead of a powder.[\[16\]](#)

- A fully automated granulation phase is conducted under a high-purity argon atmosphere to prevent reaction with air and moisture.[16]
- Final product purity is verified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

## Visualizations

### Molecular Geometry and Lewis Structure

Caption: Lewis structure and VSEPR model of  $\text{SiI}_4$ .

### Synthetic Pathway Workflow

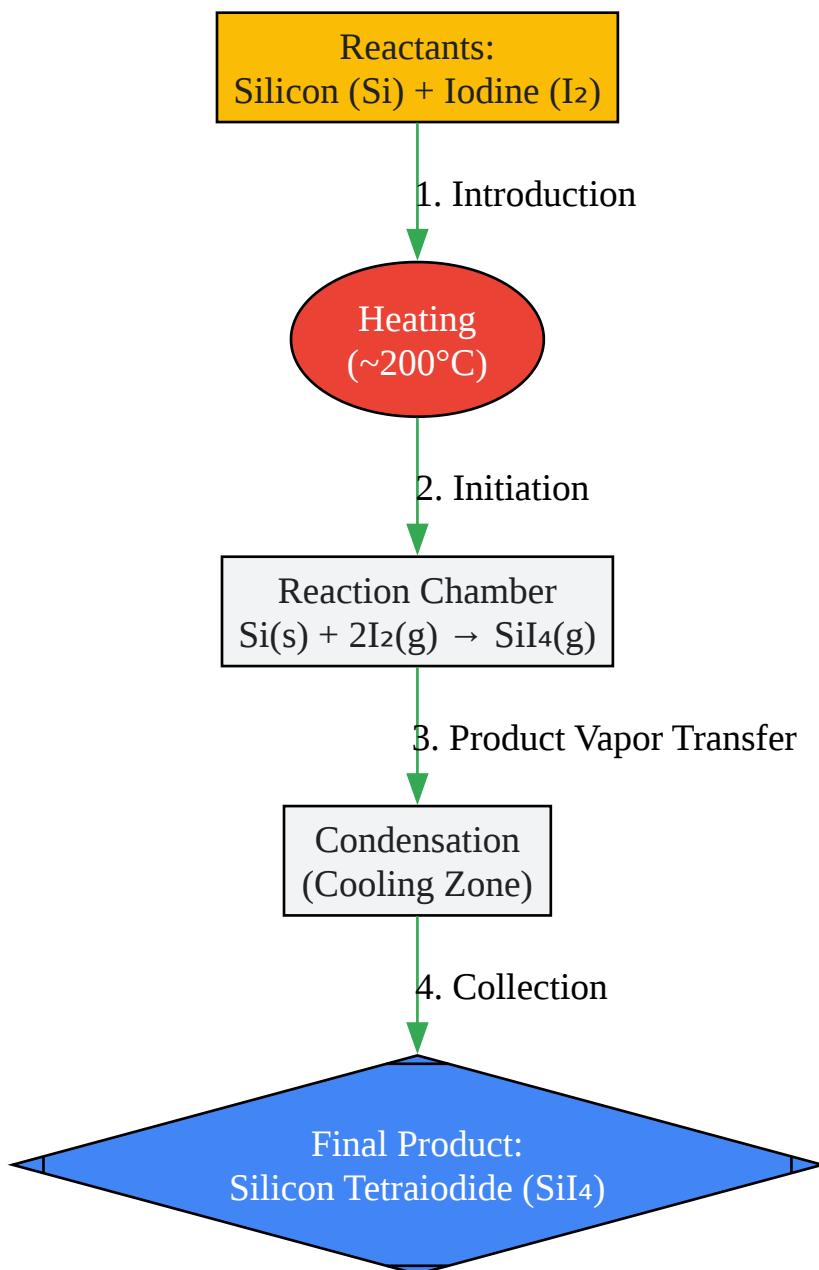



Figure 2: Simplified workflow for the synthesis of SiI<sub>4</sub>.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of SiI<sub>4</sub>.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Silicon tetraiodide - Wikipedia [en.wikipedia.org]
- 2. SiI4 – Silicon Tetraiodide – From Altogen Chemicals – Worldwide Distributor & Manufacturer of 100+ Chemicals in the USA [sii4.com]
- 3. Silicon tetraiodide | Silicon(IV) iodide | SiI4 – Ereztech [ereztech.com]
- 4. Describe the molecular geometry of:(c) SiH4 - McMurry 8th Edition Ch 22 Problem 62c [pearson.com]
- 5. Page loading... [guidechem.com]
- 6. homework.study.com [homework.study.com]
- 7. VSEPR theory - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
- 9. Silicon Iodide, (Powder or Granular Form) SiI4 (Silicon Tetraiodide), 99% - CAS 13465-84-4 - City Chemical LLC. [citychemical.com]
- 10. Materials Data on SiI4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 11. answers.com [answers.com]
- 12. mrjoneslhsscience.weebly.com [mrjoneslhsscience.weebly.com]
- 13. brainly.com [brainly.com]
- 14. CAS 13465-84-4: Tetraiodosilane | CymitQuimica [cymitquimica.com]
- 15. Silicon tetraiodide | I4Si | CID 83498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Scaling Up Silicon Tetraiodide | An Ereztech Case Study [ereztech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry of Silicon Tetraiodide (SiI4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083131#molecular-geometry-of-sii4>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)